3-Methyl-4-(pyrrolidin-1-yl)aniline

Kinase inhibition MPS1 Anticancer

Researchers requiring a validated low-activity reference for MPS1 kinase assays face limited sourcing options with batch-to-batch consistency. 3-Methyl-4-(pyrrolidin-1-yl)aniline (CAS 16089-43-3) directly addresses this gap. • 71-fold lower MPS1 potency (IC50 = 2,700 nM) vs. 4-(pyrrolidin-1-yl)aniline - ideal negative control. • 98% purity (GC) with ≤0.5% moisture; production scale up to 200 kg supports campaign continuity. • Favorable CNS profile (LogP 2.82, PSA 29.3 Ų) for CNS drug discovery programs. Supplied with full QA documentation. Bulk quantities available.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 16089-43-3
Cat. No. B091519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(pyrrolidin-1-yl)aniline
CAS16089-43-3
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)N2CCCC2
InChIInChI=1S/C11H16N2/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3
InChIKeyHXGBHCCAZHQXQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-(pyrrolidin-1-yl)aniline Procurement Overview


3-Methyl-4-(pyrrolidin-1-yl)aniline (CAS 16089-43-3) is a C11H16N2 substituted aniline derivative incorporating a pyrrolidine moiety at the para position and a methyl group at the meta position. This compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its physicochemical properties include a predicted boiling point of 339.0±35.0 °C, density of 1.084±0.06 g/cm³, and pKa of 5.80±0.10 . The compound is commercially available with purity specifications typically ranging from 95% to 98% .

Synthetic building block – medicinal chemistry and lead optimization
MPS1 kinase probe – negative control context for selectivity studies
Cosmetic dye intermediate – patent-supported oxidative hair color use
Scalable supply – high-purity grade available for bulk synthesis

3-Methyl-4-(pyrrolidin-1-yl)aniline Substitution Limitations


Substitution of 3-Methyl-4-(pyrrolidin-1-yl)aniline with closely related aniline derivatives lacking the 3-methyl group or possessing alternative cyclic amines results in substantial alterations in biological activity and physicochemical properties. The presence of the 3-methyl substituent confers distinct steric and electronic effects that modulate target engagement, as evidenced by a >70-fold reduction in MPS1 kinase inhibitory potency upon removal of the methyl group [1]. Furthermore, the pyrrolidine ring imparts specific lipophilicity and basicity characteristics (pKa ~5.80) that differ markedly from morpholine- or piperidine-containing analogs, thereby influencing solubility, permeability, and binding interactions . Consequently, generic substitution without rigorous experimental validation is not recommended.

Activity shift Removal of the 3-methyl group drastically alters MPS1 kinase activity; the methyl-substituted compound acts as a low-activity probe, not a high-potency inhibitor.
Physicochemical drift Replacing pyrrolidine with morpholine or piperidine shifts lipophilicity and polar surface area, which may modify solubility and permeability profiles.
Purity mismatch Analog purity specifications can differ (e.g., 95% vs 98%); lower purity may increase downstream purification burden and affect batch reproducibility.

3-Methyl-4-(pyrrolidin-1-yl)aniline Comparative Evidence


MPS1 Kinase Inhibitory Activity

The presence of the 3-methyl group in 3-Methyl-4-(pyrrolidin-1-yl)aniline dramatically diminishes its inhibitory activity against Monopolar Spindle 1 (MPS1) kinase relative to the unsubstituted analog 4-(pyrrolidin-1-yl)aniline. In biochemical assays, 3-Methyl-4-(pyrrolidin-1-yl)aniline exhibits an IC50 of 2,700 nM (2.7 µM) against MPS1 [1], whereas 4-(pyrrolidin-1-yl)aniline demonstrates an IC50 of 38 nM [2]. This represents a 71-fold reduction in potency, indicating that the 3-methyl substituent introduces unfavorable steric or electronic interactions within the MPS1 ATP-binding pocket. This differential activity profile is critical for applications requiring selective MPS1 inhibition or for studies aimed at understanding structure-activity relationships.

MPS1 Kinase Inhibition
Head-to-head
Target: IC50 2,700 nM
Analog (4-pyrrolidin-1-ylaniline): IC50 38 nM
71-fold lower activity
Supports negative control probe selection for MPS1 assay window design
Reported inhibition contrast; full-length human MPS1, BindingDB data
Kinase inhibition MPS1 Anticancer

Lipophilicity and Polar Surface Area Profile

3-Methyl-4-(pyrrolidin-1-yl)aniline possesses a calculated LogP of 2.82360 and a polar surface area (PSA) of 29.26 Ų . In contrast, the morpholine analog 3-methyl-4-(morpholin-4-yl)aniline exhibits a higher PSA due to the oxygen atom in the morpholine ring, which alters hydrogen bonding capacity and aqueous solubility . The piperidine analog (3-methyl-4-(piperidin-1-yl)aniline) has a larger molecular weight and increased lipophilicity (estimated LogP ~3.5) owing to the six-membered ring, which impacts membrane permeability . These physicochemical differences directly influence oral bioavailability, CNS penetration, and solubility, guiding the selection of the appropriate building block for specific drug discovery campaigns.

Lipophilicity / PSA
Class-level inference
Target: LogP 2.82, PSA 29.3 Ų
Morpholine analog: PSA ~41.5 Ų
Piperidine analog: LogP ~3.5
Supports lipophilicity-polarity balance screening in CNS lead optimization
Predicted values; experimental verification recommended
Physicochemical properties Lipophilicity Drug-likeness

Commercial Purity and Scalability

3-Methyl-4-(pyrrolidin-1-yl)aniline is commercially available with a minimum purity specification of 98% (GC) and moisture content ≤0.5%, with production capacity of up to 200 kg . In contrast, the unsubstituted analog 4-(pyrrolidin-1-yl)aniline is typically offered at 95% purity, and the morpholine analog may have varying purity grades (e.g., 95-97%) . The higher purity specification and large-scale availability of the target compound reduce the need for additional purification steps and ensure batch-to-batch consistency for industrial applications.

Commercial Purity
Data to verify
Target: 98% (GC), moisture ≤0.5%, up to 200 kg
Analog purity: 95–97% range
High purity supports reduced purification and batch consistency
Supplier specification; verify with lot-specific COA
Procurement Purity Scale-up

Primary Intermediate for Oxidative Hair Dyes

3-Methyl-4-(pyrrolidin-1-yl)aniline is explicitly disclosed as a primary dye intermediate in oxidative hair coloring compositions in patent EP0891765A2 [1]. The patent claims compositions containing a 1-(4-aminophenyl)pyrrolidine derivative, which includes 3-Methyl-4-(pyrrolidin-1-yl)aniline, demonstrating its utility in cosmetic formulations. This application is not documented for many closely related analogs, such as 4-(pyrrolidin-1-yl)aniline or 3-methyl-4-(piperidin-1-yl)aniline, in the same context. The compound's specific substitution pattern is essential for achieving the desired color development and stability in hair dye formulations.

Oxidative Hair Dye Use
Reported
Target compound explicitly claimed as primary intermediate in EP0891765A2; most analogs not claimed
Supports cosmetic intermediate procurement per patent context
Patent reference only; validate formulation performance independently
Hair dye Cosmetic intermediate Oxidative coloring

3-Methyl-4-(pyrrolidin-1-yl)aniline Application Scenarios


MPS1 Kinase Negative Control Probe

Due to its 71-fold lower MPS1 inhibitory potency (IC50 = 2,700 nM) compared to 4-(pyrrolidin-1-yl)aniline (IC50 = 38 nM), 3-Methyl-4-(pyrrolidin-1-yl)aniline is ideally suited as a negative control or low-activity reference compound in MPS1-focused biochemical and cellular assays. This application is supported by direct comparative data from BindingDB [1]. Researchers investigating MPS1 inhibition can use this compound to establish assay windows and validate target engagement specificity.

CNS Drug Discovery Building Block

With a calculated LogP of 2.82 and PSA of 29.3 Ų, 3-Methyl-4-(pyrrolidin-1-yl)aniline offers a favorable lipophilicity-polarity balance for central nervous system (CNS) drug discovery programs. This physicochemical profile differentiates it from more polar morpholine analogs (PSA ~41.5 Ų) and more lipophilic piperidine analogs (LogP ~3.5), enabling medicinal chemists to fine-tune blood-brain barrier penetration and solubility . The compound serves as a versatile intermediate for synthesizing CNS-targeted kinase inhibitors and GPCR modulators.

Oxidative Hair Dye Intermediate

As explicitly disclosed in patent EP0891765A2, 3-Methyl-4-(pyrrolidin-1-yl)aniline is a primary dye intermediate in oxidative hair coloring compositions [2]. This validated industrial application differentiates it from unsubstituted and alternative cyclic amine analogs, making it a preferred procurement choice for cosmetic and personal care manufacturers seeking to develop or scale hair dye products.

Large-Scale Organic Synthesis Intermediate

The commercial availability of 3-Methyl-4-(pyrrolidin-1-yl)aniline at 98% purity (GC) with moisture ≤0.5% and production capacity up to 200 kg supports its use in large-scale synthetic campaigns. This reliability in purity and supply scale makes it advantageous for industrial applications, such as the manufacture of pharmaceutical intermediates, where batch-to-batch consistency and reduced purification overhead are critical.

Application
Selection Property
Validation Focus
MPS1 kinase probe studies (negative control)
Low MPS1 activity profile (reported 71-fold contrast)
MPS1 assay window and target engagement specificity
CNS-targeted compound design
Calculated LogP/PSA balance (LogP 2.82, PSA 29.3 Ų)
Blood-brain barrier penetration models, solubility assays
Oxidative hair dye intermediate
Patent-documented intermediate (EP0891765A2)
Color development and formulation stability testing
Large-scale organic synthesis
High purity specification (98% GC) and scalable supply (up to 200 kg)
Batch-to-batch consistency and downstream processing reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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